molecular formula C17H23NO2 B10791191 (4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline

(4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline

Cat. No.: B10791191
M. Wt: 273.37 g/mol
InChI Key: JVIMGZUQAPMHLS-NUTKFTJISA-N
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Description

(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of (-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves several steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve higher yields and purity, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline

InChI

InChI=1S/C17H23NO2/c1-18-10-9-17-12(11-18)5-3-8-15(17)20-16-13(17)6-4-7-14(16)19-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3/t12-,15-,17-/m0/s1

InChI Key

JVIMGZUQAPMHLS-NUTKFTJISA-N

Isomeric SMILES

CN1CC[C@@]23[C@H](C1)CCC[C@@H]2OC4=C3C=CC=C4OC

Canonical SMILES

CN1CCC23C(C1)CCCC2OC4=C3C=CC=C4OC

Origin of Product

United States

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